molecular formula C11H10N2OS B2574364 6-(4-Methoxyphenyl)pyridazine-3-thiol CAS No. 72486-28-3

6-(4-Methoxyphenyl)pyridazine-3-thiol

Cat. No.: B2574364
CAS No.: 72486-28-3
M. Wt: 218.27
InChI Key: GNJXOVJIRSUMDA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group and a thiol group at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)pyridazine-3-thiol typically involves the reaction of 4-methoxyphenylhydrazine with a suitable dicarbonyl compound, followed by cyclization and thiolation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)pyridazine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazine-3-thiol: Similar structure but lacks the methoxy group.

    6-(4-Chlorophenyl)pyridazine-3-thiol: Similar structure but has a chlorine atom instead of a methoxy group.

    6-(4-Methylphenyl)pyridazine-3-thiol: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

6-(4-Methoxyphenyl)pyridazine-3-thiol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents with specific properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXOVJIRSUMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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